11-氧莫格罗苷 III

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

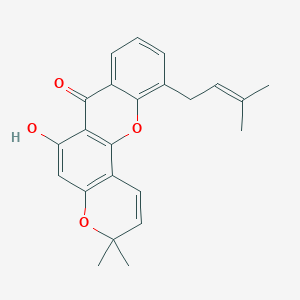

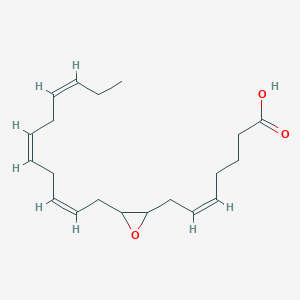

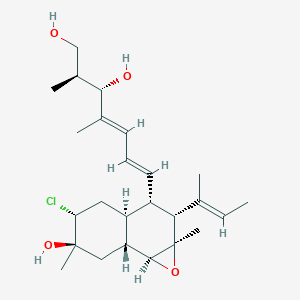

11-Oxomogroside III is a cucurbitane triterpene glycoside isolated from Siraitia grosvenorii fruits . It is a natural product from Siraitia grosvenorii Swingle .

Synthesis Analysis

The complexities of the mogroside structures hinder the purification or synthesis of mogrosides . The available methods to convert mogrosides include biotransformation, chemical modification, and enzymatic conversion .Molecular Structure Analysis

The chemical structure of mogrosides consists of mogrol and glycosylated sugar moieties linked by β-linkage to the mogrol . 11-Oxomogroside III has an additional glucose residue linked to carbon 24 .Chemical Reactions Analysis

The conversion of mogrosides involves chemical conversion and in vitro enzymatic conversion . Additionally, bioconversion and mogrosides bioconversion in yeast are also possible .Physical And Chemical Properties Analysis

The molecular weight of 11-Oxomogroside III is 961.14, and its formula is C48H80O19 . More specific physical and chemical properties were not found in the search results.科学研究应用

Anti-Tumor Applications

11-Oxomogroside III has shown potential as an anti-tumor agent . Research indicates that it may interfere with cancer cell proliferation and could be used in the development of anti-cancer drugs . Its molecular structure allows it to target specific pathways within cancer cells, making it a promising candidate for further oncological studies.

Antioxidant Properties

This compound is known for its antioxidant effects . It can help in neutralizing harmful free radicals in the body, which are linked to chronic diseases and aging . The antioxidative properties of 11-Oxomogroside III make it valuable for research into preventing oxidative stress-related conditions.

Anti-Inflammatory Potential

Studies have suggested that 11-Oxomogroside III can exhibit anti-inflammatory activities . This is crucial for treating conditions like arthritis and other inflammatory diseases . Its ability to reduce inflammation could also make it useful in the treatment of inflammatory responses related to various metabolic disorders.

Blood Glucose Modulation

11-Oxomogroside III has been associated with blood glucose modulation . This application is particularly relevant in the context of diabetes management, where controlling blood sugar levels is essential . It could lead to new treatments that help manage or even prevent diabetes.

Sweetener in Food Industry

Due to its intense sweetness, 11-Oxomogroside III is being explored as a natural sweetener in the food industry . It offers a healthier alternative to artificial sweeteners and sugar, which is beneficial for individuals looking to reduce calorie intake or manage blood sugar levels.

Biotechnological Research

In biotechnology, 11-Oxomogroside III’s complex structure challenges researchers to develop methods for its purification and synthesis . Its study can lead to advancements in biotransformation techniques and enzymatic conversions, contributing to various fields such as pharmaceuticals and environmental biotechnology.

安全和危害

未来方向

作用机制

Target of Action

It is known that mogrosides, the family of compounds to which 11-oxomogroside iii belongs, have been shown to exert numerous functions including antioxidation, anti-inflammatory, and blood glucose modulation effects .

Mode of Action

It is a cucurbitane triterpene glycoside isolated from siraitia grosvenorii fruits . The chemical structure of mogrosides, including 11-Oxomogroside III, consists of mogrol and glycosylated sugar moieties linked by β-linkage to the mogrol .

Biochemical Pathways

It is known that mogrosides have antioxidation, anti-inflammatory, and blood glucose modulation effects . This suggests that 11-Oxomogroside III may interact with biochemical pathways related to these functions.

Result of Action

It is known that mogrosides have antioxidation, anti-inflammatory, and blood glucose modulation effects . This suggests that 11-Oxomogroside III may have similar effects at the molecular and cellular level.

Action Environment

It is known that the complexities of the mogroside structures hinder the purification or synthesis of mogrosides and result in difficulties for further producing specific mogrosides .

属性

IUPAC Name |

(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H80O19/c1-21(9-13-31(45(4,5)61)67-43-40(60)37(57)34(54)27(65-43)20-62-41-38(58)35(55)32(52)25(18-49)63-41)22-15-16-46(6)28-12-10-23-24(48(28,8)29(51)17-47(22,46)7)11-14-30(44(23,2)3)66-42-39(59)36(56)33(53)26(19-50)64-42/h10,21-22,24-28,30-43,49-50,52-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28+,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,46+,47-,48+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTRSWYYQQKYKT-KEMCFQJVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(=O)C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(CC(=O)[C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H80O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

961.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-Oxomogroside III | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4R,4aS,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol](/img/structure/B1257166.png)

![3-bromo-N-[2-[(3R,6S)-6-[(4-methoxyphenyl)methyl]-3-(phenylmethyl)-2,3,5,6-tetrahydroimidazo[1,2-a]imidazol-7-yl]ethyl]-4-methylbenzamide](/img/structure/B1257167.png)

![5-[14-hydroxy-10,13-dimethyl-3-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-2-oxanyl]oxy]-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-pyranone](/img/structure/B1257178.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1257187.png)